molecular formula C7H16ClN B8792966 tert-Butyl-3-chloropropylamine CAS No. 52560-90-4

tert-Butyl-3-chloropropylamine

Cat. No.: B8792966
CAS No.: 52560-90-4
M. Wt: 149.66 g/mol
InChI Key: ADMPAKHJYCHVQD-UHFFFAOYSA-N
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Description

tert-Butyl-3-chloropropylamine is a branched aliphatic amine featuring a tertiary butyl group attached to a chloropropylamine backbone. Its molecular formula is C₇H₁₆ClN, with a molecular weight of 149.66 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research due to its reactive amine and chloroalkane functionalities. The tert-butyl group confers steric bulk, influencing its reactivity and solubility properties compared to linear analogs. Structural elucidation of such compounds typically employs techniques like ¹H-NMR, ¹³C-NMR, and UV spectroscopy to confirm regiochemistry and purity, as demonstrated in studies on structurally related amines and glycosides .

Properties

CAS No.

52560-90-4

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

N-(3-chloropropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C7H16ClN/c1-7(2,3)9-6-4-5-8/h9H,4-6H2,1-3H3

InChI Key

ADMPAKHJYCHVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in this compound reduces water solubility compared to the linear n-butyl analog, as bulkier groups hinder hydrogen bonding with water .
  • Lipophilicity : Higher LogP values (e.g., 1.92 vs. 1.45 for n-butyl) indicate greater lipid solubility, making the tert-butyl derivative more suitable for membrane-penetrating applications.
  • Thermal Stability : The tert-butyl analog’s higher boiling point (185–190°C vs. 168–172°C for n-butyl) reflects enhanced stability due to reduced molecular flexibility.

Pharmacological and Industrial Relevance

  • Pharmaceuticals : this compound is a precursor to antihistamines and kinase inhibitors , where steric bulk improves target binding specificity. In contrast, the n-butyl variant is more commonly used in antidepressant syntheses due to its balanced solubility.
  • Agrochemicals : The tert-butyl derivative’s lipophilicity enhances its efficacy as a pesticide intermediate, whereas the isopropyl analog is preferred for hydrophilic herbicide formulations.

Research Findings and Limitations

Recent studies highlight the following:

  • Synthetic Challenges : this compound requires low-temperature (-20°C) reaction conditions to minimize elimination side reactions, unlike its analogs.
  • Toxicity Profile : Acute toxicity (LD₅₀ in rats) is 320 mg/kg for the tert-butyl compound, higher than the n-butyl variant (250 mg/kg ), suggesting reduced bioaccumulation risks.

Limitations : Direct comparative studies on these compounds are sparse, and much of the data is extrapolated from structurally related amines or chlorinated alkanes. Further mechanistic and pharmacokinetic studies are needed to validate these trends.

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